molecular formula C12H12N2O4S B7879756 [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid CAS No. 899708-46-4

[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid

Cat. No.: B7879756
CAS No.: 899708-46-4
M. Wt: 280.30 g/mol
InChI Key: YDQWODRHGHBIJO-UHFFFAOYSA-N
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Description

[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid is an organic compound that features a quinoline ring system substituted with a sulfonyl group and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid typically involves the following steps:

    Formation of Quinoline-8-sulfonyl Chloride: This can be achieved by reacting quinoline with chlorosulfonic acid under controlled conditions.

    Amination: The quinoline-8-sulfonyl chloride is then reacted with methylamine to form methyl-(quinoline-8-sulfonyl)-amine.

    Acetylation: Finally, the methyl-(quinoline-8-sulfonyl)-amine is reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfonyl and amino-acetic acid moieties can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonic acid: Lacks the amino-acetic acid moiety.

    Methylquinoline: Lacks the sulfonyl and amino-acetic acid groups.

    Quinoline-8-sulfonyl chloride: Precursor in the synthesis of [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid.

Uniqueness

This compound is unique due to the presence of both the sulfonyl and amino-acetic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[methyl(quinolin-8-ylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-14(8-11(15)16)19(17,18)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWODRHGHBIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273436
Record name N-Methyl-N-(8-quinolinylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899708-46-4
Record name N-Methyl-N-(8-quinolinylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899708-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(8-quinolinylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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